molecular formula C11H13N3OS B11984855 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea

Cat. No.: B11984855
M. Wt: 235.31 g/mol
InChI Key: FFMRRTFZXCRQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea typically involves the reaction of 4,5-dihydro-1,3-thiazole-2-amine with methyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiazole ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea can be compared with other thiazole derivatives such as:

    2-Acetylthiazoline: Known for its use in flavor and fragrance industries.

    Sulfathiazole: An antimicrobial agent used in veterinary medicine.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-phenylurea

InChI

InChI=1S/C11H13N3OS/c1-12-10(15)14(11-13-7-8-16-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,15)

InChI Key

FFMRRTFZXCRQLH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C1=CC=CC=C1)C2=NCCS2

Origin of Product

United States

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